molecular formula C17H24N6OS B10996786 2-(1-((1H-tetrazol-1-yl)methyl)cyclohexyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

2-(1-((1H-tetrazol-1-yl)methyl)cyclohexyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B10996786
M. Wt: 360.5 g/mol
InChI Key: RUGTYPVSYKRVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-((1H-tetrazol-1-yl)methyl)cyclohexyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a tetrazole ring, a cyclohexyl group, and a tetrahydrobenzothiazole moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((1H-tetrazol-1-yl)methyl)cyclohexyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of nitriles with azides under acidic or basic conditions.

    Attachment to Cyclohexyl Group: The tetrazole is then attached to a cyclohexylmethyl group through a nucleophilic substitution reaction.

    Formation of the Tetrahydrobenzothiazole Moiety: This moiety is synthesized separately, often starting from a benzothiazole precursor, which is then hydrogenated to form the tetrahydro derivative.

    Coupling Reaction: The final step involves coupling the tetrazole-cyclohexyl intermediate with the tetrahydrobenzothiazole derivative using an acylation reaction to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1-((1H-tetrazol-1-yl)methyl)cyclohexyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the cyclohexyl or tetrahydrobenzothiazole moieties.

    Reduction: Reduction reactions can target the tetrazole ring or the acetamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the tetrazole or benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor or modulator of specific biological pathways.

    Materials Science: Its stability and reactivity could be useful in the development of new materials, such as polymers or coatings.

    Biological Research: The compound can be used as a probe to study biochemical processes involving tetrazole or benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(1-((1H-tetrazol-1-yl)methyl)cyclohexyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, while the cyclohexyl and tetrahydrobenzothiazole groups provide additional binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Candesartan: A tetrazole-containing angiotensin II receptor antagonist used in hypertension treatment.

    Losartan: Another angiotensin II receptor antagonist with a tetrazole ring.

    Benzothiazole Derivatives: Compounds with similar benzothiazole structures used in various applications, including dyes and pharmaceuticals.

Uniqueness

2-(1-((1H-tetrazol-1-yl)methyl)cyclohexyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is unique due to its combination of a tetrazole ring, cyclohexyl group, and tetrahydrobenzothiazole moiety

Properties

Molecular Formula

C17H24N6OS

Molecular Weight

360.5 g/mol

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C17H24N6OS/c24-15(20-16-19-13-6-2-3-7-14(13)25-16)10-17(8-4-1-5-9-17)11-23-12-18-21-22-23/h12H,1-11H2,(H,19,20,24)

InChI Key

RUGTYPVSYKRVPG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=NC3=C(S2)CCCC3)CN4C=NN=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.